molecular formula C12H10N2O4S B2698069 4-Methylphenyl 3-nitro-2-pyridinyl sulfone CAS No. 477871-39-9

4-Methylphenyl 3-nitro-2-pyridinyl sulfone

Cat. No.: B2698069
CAS No.: 477871-39-9
M. Wt: 278.28
InChI Key: RQVPHAQDHVQDAD-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-nitro-2-pyridinyl sulfone is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Reduction and Radical Anion Behavior

Electrochemical studies have indicated that compounds similar to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, such as p-nitrophenyl methyl sulfone, exhibit unique behavior under reduction. The electrogenerated radical anions of these compounds do not undergo the classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, due to the electron-withdrawing nitro and cyano substituents, other reactions occur, highlighting their potential in electrochemical applications and organic synthesis (Pilard et al., 2001).

Pyridinolysis of O-4-Nitrophenyl Benzoate

Research on the pyridinolysis of compounds structurally related to this compound has contributed to a deeper understanding of reaction mechanisms in organic chemistry. For instance, studies have shown how modifications to both the electrophilic center and substituents on the nonleaving group influence reaction kinetics, providing insights valuable for the design of synthetic routes and the development of new compounds (Um et al., 2006).

Development of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes, have been studied for their reaction with sodium methanenitronate. This reaction affords corresponding nitro adducts with high anti diastereoselectivity. These findings are particularly relevant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial building blocks in the development of biologically active compounds (Foresti et al., 2003).

Asymmetric Synthesis via Michael Addition

The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, demonstrates the potential of sulfone derivatives in catalysis. This research has led to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, further emphasizing the utility of sulfones in organic synthesis and the development of new catalytic methods (Singh et al., 2013).

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPHAQDHVQDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332579
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-39-9
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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